2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a cyanophenyl group
Preparation Methods
The synthesis of 2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 3-cyanophenylacetic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can be compared with similar compounds such as 3-cyanophenylacetic acid and indole derivatives. While these compounds share some structural similarities, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[2-(3-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O3/c13-6-8-2-1-3-10(4-8)15-12(18)9(7-14-15)5-11(16)17/h1-4,7,14H,5H2,(H,16,17) |
InChI Key |
LKEQFARVOBWDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CN2)CC(=O)O)C#N |
Origin of Product |
United States |
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